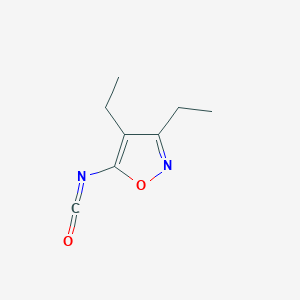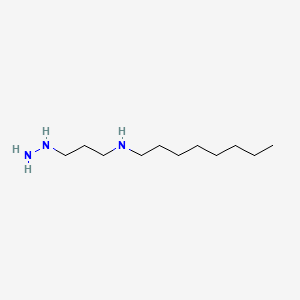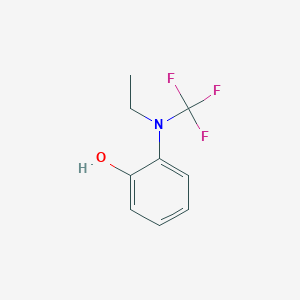
2-(Ethyl(trifluoromethyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and an amino group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(trifluoromethyl)amino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with ethyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminophenol attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amino derivative .
Scientific Research Applications
2-(Ethyl(trifluoromethyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Similar in structure but lacks the ethyl and amino groups.
2-(Trifluoromethyl)aniline: Contains the trifluoromethyl and amino groups but lacks the phenol group.
2-(Ethylamino)phenol: Contains the ethyl and amino groups but lacks the trifluoromethyl group.
Uniqueness
2-(Ethyl(trifluoromethyl)amino)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-[ethyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3 |
InChI Key |
BSBUYAFLTOTIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


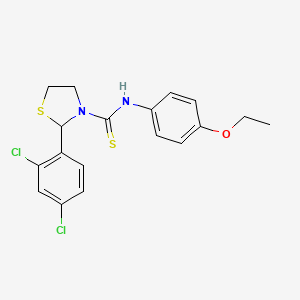
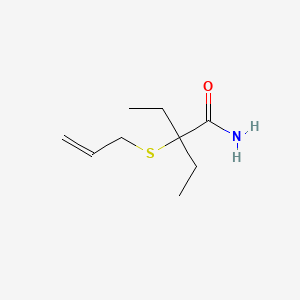
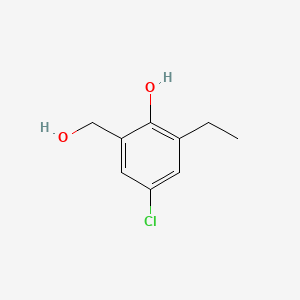
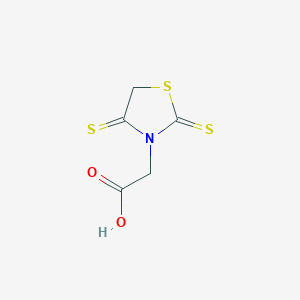
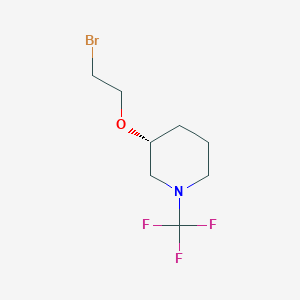
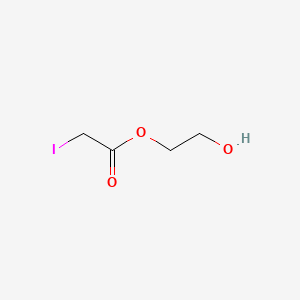
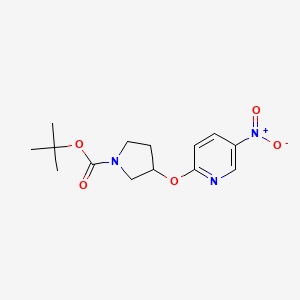
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
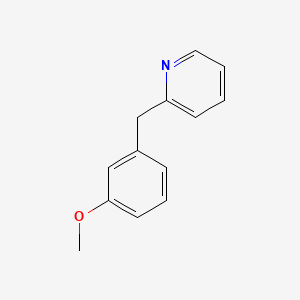
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
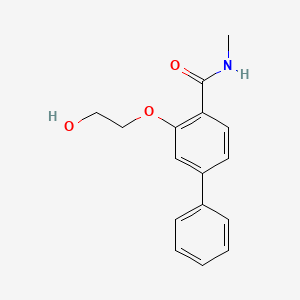
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
